N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Description

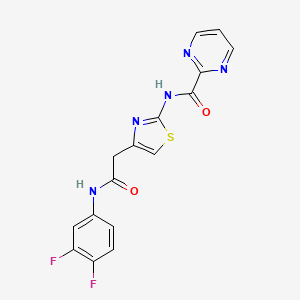

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a small-molecule compound featuring a thiazole core linked to a pyrimidine carboxamide group and a 3,4-difluorophenyl-substituted acetamide moiety.

Properties

IUPAC Name |

N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N5O2S/c17-11-3-2-9(6-12(11)18)21-13(24)7-10-8-26-16(22-10)23-15(25)14-19-4-1-5-20-14/h1-6,8H,7H2,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIANHJSQEJYZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 385.38 g/mol. Its IUPAC name is this compound. The structure features a thiazole ring connected to a pyrimidine, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅F₂N₅O₂S |

| Molecular Weight | 385.38 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in cellular signaling pathways, particularly those related to cancer and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes linked to tumor growth and proliferation.

- Receptor Modulation : It could modulate the activity of various receptors involved in inflammatory responses.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the chemical structure of this compound can significantly influence its biological activity. For instance, the presence of the difluorophenyl group enhances binding affinity to target proteins, while variations in the thiazole and pyrimidine moieties can affect potency and selectivity.

Notable Findings:

- Difluorophenyl Group : Enhances lipophilicity and receptor binding.

- Thiazole Ring : Critical for enzyme inhibition; modifications here can lead to increased or decreased activity.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential therapeutic applications.

-

Antitumor Activity : A study demonstrated that derivatives of pyrimidine carboxamides exhibited significant antitumor properties in vitro against various cancer cell lines, indicating a possible application for this compound in cancer therapy .

Cell Line IC50 (µM) HeLa 5.0 MCF7 3.8 A549 7.5 - Inflammation Modulation : Another study highlighted the compound's ability to reduce pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary research suggests that modifications to similar compounds can enhance neuroprotective effects, potentially making this compound valuable in neurodegenerative disease research .

Comparison with Similar Compounds

Key Research Findings and Trends

Fluorine Positioning : 3,4-Difluorophenyl groups may improve binding to hydrophobic pockets in enzymes compared to 2,4- or 2,6-substituted analogs, as seen in GPCR-targeting compounds like BIBN4096BS .

Functional Group Impact : Carboxamides generally exhibit better metabolic stability than ureas, which are prone to hydrolysis. This is critical for oral bioavailability .

Heterocyclic Cores : Thiazole-pyrimidine hybrids (e.g., the target compound) balance rigidity and solubility, whereas coumarin-thiazole systems (Compound 17) offer additional optical properties .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis of thiazole-pyrimidine derivatives like this compound requires precise control of reaction conditions. Key steps include:

- Coupling reactions : Amide bond formation between the thiazole and pyrimidine-carboxamide moieties, often using carbodiimide-based coupling agents (e.g., EDC or DCC) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred to stabilize intermediates and enhance reaction yields .

- Temperature control : Exothermic reactions (e.g., cyclization of thiazole rings) require gradual heating (40–80°C) to avoid side products .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR spectroscopy :

- ¹H NMR : Validates proton environments (e.g., NH peaks from amide bonds at δ 10–12 ppm, aromatic protons from difluorophenyl groups at δ 7.0–8.5 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (amide C=O at ~165–170 ppm) and heterocyclic ring systems .

- High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass (e.g., [M+H]⁺ ion) with <2 ppm error .

Q. How should researchers design preliminary biological activity assays?

- Target selection : Prioritize kinases or enzymes structurally related to the compound’s moieties (e.g., EGFR, VEGFR) based on thiazole-pyrimidine derivatives’ known targets .

- In vitro assays :

- Enzyme inhibition : Use fluorogenic substrates or ADP-Glo™ assays for kinase activity .

- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations via MTT assays .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Functional group modulation :

- Replace the 3,4-difluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to assess impact on bioactivity .

- Modify the thiazole linker length to evaluate steric effects on target binding .

- Bioisosteric replacements : Substitute the pyrimidine ring with triazine or quinazoline to enhance solubility or affinity .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding scores in kinase active sites .

Q. How can researchers resolve bioactivity discrepancies across assay models?

- Cross-validation :

- Assay optimization :

- Adjust ATP concentrations in kinase assays to mimic physiological conditions .

- Validate cell-based results with 3D spheroid models to account for tumor microenvironment factors .

Q. What methodologies improve pharmacokinetic (PK) properties for in vivo studies?

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to the carboxamide moiety to enhance oral bioavailability .

- Formulation strategies :

- Use nanoemulsions or liposomes to improve aqueous solubility of the hydrophobic thiazole core .

- Conduct metabolic stability tests in liver microsomes to identify cytochrome P450 liabilities .

- Pharmacokinetic modeling : Apply compartmental models to predict clearance rates and optimize dosing regimens .

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values in enzymatic vs. cellular assays.

- Possible causes :

- Poor membrane permeability (assess via PAMPA or Caco-2 assays) .

- Efflux pump activity (test with inhibitors like verapamil) .

- Resolution :

- Modify the compound with PEGylated side chains to enhance permeability .

- Use CRISPR-edited cell lines (e.g., ABCB1 knockout) to isolate efflux effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.